N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The core scaffold combines a pyrimidine ring fused with a thiazole moiety, which is often modified with substituents to optimize bioactivity and physicochemical properties. This compound features a 2,5-dimethoxyphenyl carboxamide group and a methyl substituent at position 2, distinguishing it from structurally related analogs. Thiazolo[3,2-a]pyrimidines are frequently studied for applications in drug discovery due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGQTAWXGUWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the active methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Potential candidate for the development of anticancer and anti-inflammatory drugs.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives vary in substituent patterns, ring puckering, and intermolecular interactions. Below is a comparative analysis of key structural features:
Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
- Ring Conformation : The ethyl 7-methyl-3-oxo-5-phenyl derivative exhibits a flattened boat conformation, with the central pyrimidine ring puckered (deviation: 0.224 Å from the mean plane) . This contrasts with planar sulfonamide derivatives , suggesting that electron-withdrawing groups (e.g., oxo) increase ring distortion.
- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-polar phenyl or benzylidene substituents .
- Intermolecular Interactions : C–H···O hydrogen bonds dominate in crystal packing for trimethoxy-substituted analogs, forming 1D chains , whereas sulfonamide derivatives rely on N–H···O bonds .
Comparison :
Physicochemical Properties
- Solubility: Methoxy and carboxamide groups in the target compound improve aqueous solubility compared to non-polar analogs like 3,8-diphenyl derivatives .
- Thermal Stability : Melting points for thiazolo[3,2-a]pyrimidines range widely (e.g., 427–428 K for the ethyl carboxylate derivative vs. ~473 K for sulfonamides ), influenced by hydrogen-bonding networks.
Pharmacological Potential
- Anticancer Activity : Trimethoxybenzylidene derivatives exhibit cytotoxicity via intercalation or enzyme inhibition .
- Antimicrobial Effects : Sulfonamide analogs demonstrate moderate activity against Gram-positive bacteria .
- Theoretical Predictions: The 2,5-dimethoxyphenyl group may enhance DNA topoisomerase binding, as seen in flavonoid analogs with similar substitution .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which is noted for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O4S |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| InChI Key | LBKLXOWKGJBARL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)OC |
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown high cytotoxicity against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival pathways.
- Cytotoxicity Studies :
- A study demonstrated that thiazolo[3,2-a]pyrimidines showed potent activity against the M-HeLa cell line with low toxicity towards normal liver cells .
- Another investigation found that derivatives with certain substitutions exhibited enhanced cytotoxic effects compared to standard chemotherapeutic agents like Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains and fungi.
- Mechanism of Action :
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. This action leads to decreased production of pro-inflammatory mediators.
- Research Findings :
- Studies suggest that thiazolo[3,2-a]pyrimidines can modulate inflammatory responses by targeting COX enzymes .
Antidiabetic and Antifungal Properties
Emerging evidence suggests potential applications in managing diabetes and fungal infections. Thiazolo[3,2-a]pyrimidines have been reported to exhibit moderate antidiabetic activity and antifungal effects against specific strains.
Table: Summary of Biological Activities
Case Example: Antitumor Efficacy
A specific study focused on a derivative of thiazolo[3,2-a]pyrimidine found that it exhibited a twofold increase in cytotoxicity against cervical cancer cells compared to traditional treatments. This highlights the compound's potential as a lead candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
